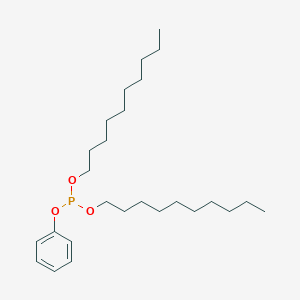
Didecyl phenyl phosphite
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Didecyl phenyl phosphite is a useful research compound. Its molecular formula is C26H47O3P and its molecular weight is 438.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 139127. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Chemical Properties and Identification
Didecyl phenyl phosphite is characterized by the following chemical properties:
- Chemical Formula : C26H47O3P
- CAS Number : 1254-78-0
- Molecular Weight : 442.63 g/mol
This compound exhibits properties that make it suitable for various applications, particularly in enhancing the stability and longevity of materials.
Polymer and Plastic Industry
This compound is extensively used as an antioxidant and stabilizer to prevent degradation and discoloration of polymers during processing and throughout their lifecycle. Its effectiveness in this role helps maintain the mechanical properties of plastics, ensuring durability and performance in various applications such as:
- PVC (Polyvinyl Chloride) Products : It helps mitigate the effects of heat and light exposure, which can lead to degradation.
- Thermoplastics : Enhances thermal stability during processing.
The use of this compound in these applications is critical for extending the lifespan of products and improving their overall quality .
Flame Retardants
Research has indicated that phosphorus-based compounds, including this compound, are being explored as alternatives to halogenated flame retardants. These compounds are evaluated for their effectiveness in fire safety while minimizing environmental impact. The Danish Environmental Protection Agency has highlighted the need for safer alternatives due to concerns over the toxicity of traditional flame retardants .
Case Study 1: Occupational Health Impact
A study published in Occupational Medicine reported cases of allergic contact dermatitis linked to exposure to PVC products containing phosphites, including this compound. The research emphasized the importance of understanding the health implications of chemical exposure in occupational settings .
Case Study 2: Indoor Air Quality
A recent study focused on indoor environments revealed that organophosphates, including transformation products from this compound, can significantly contribute to indoor air pollution. This highlights the compound's relevance not only in industrial applications but also in assessing environmental health risks .
Data Tables
| Application Area | Specific Use | Benefits |
|---|---|---|
| Polymer Industry | Antioxidant in PVC and thermoplastics | Prevents degradation and maintains quality |
| Flame Retardants | Alternative to halogenated flame retardants | Reduces environmental toxicity |
| Indoor Air Quality | Source of organophosphate pollutants | Highlights health risks associated with exposure |
Propiedades
Número CAS |
1254-78-0 |
|---|---|
Fórmula molecular |
C26H47O3P |
Peso molecular |
438.6 g/mol |
Nombre IUPAC |
didecyl phenyl phosphite |
InChI |
InChI=1S/C26H47O3P/c1-3-5-7-9-11-13-15-20-24-27-30(29-26-22-18-17-19-23-26)28-25-21-16-14-12-10-8-6-4-2/h17-19,22-23H,3-16,20-21,24-25H2,1-2H3 |
Clave InChI |
NMAKPIATXQEXBT-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCOP(OCCCCCCCCCC)OC1=CC=CC=C1 |
SMILES canónico |
CCCCCCCCCCOP(OCCCCCCCCCC)OC1=CC=CC=C1 |
Color/Form |
NEARLY WATER-WHITE LIQUID |
Densidad |
0.940 @ 25 °C/15.5 °C |
Punto de inflamación |
425 °F, OC |
melting_point |
BELOW 0 °C |
Key on ui other cas no. |
1254-78-0 |
Pictogramas |
Irritant; Environmental Hazard |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















